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molecular formula C10H11IN2 B1411369 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1597421-43-6

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1411369
M. Wt: 286.11 g/mol
InChI Key: IGWBQNOQVXSZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163021B2

Procedure details

To a suspension of 3-iodo-1H-pyrrolo[3,2-c]pyridine (Preparation 47, 82 g, 340 mmol) and cesium carbonate (164 g, 504 mmol) in DMF (650 mL) was added 2-iodopropane (30.7 mL, 307 mmol) dropwise over 25 minutes at room temperature and the reaction was stirred for 6 hours. The reaction was poured into water (500 mL), stirred for 10 minutes and extracted into EtOAc (4×350 mL). The organic layers were combined, washed with brine, passed through a phase separation cartridge and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with DCM followed by 50% EtOAc in DCM to afford the title compound as a pale brown gum (93 g, 61%).
Quantity
82 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
164 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
30.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[NH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH:18]([CH3:20])[CH3:19].O>CN(C=O)C>[I:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[N:4]([CH:18]([CH3:20])[CH3:19])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
IC1=CNC2=C1C=NC=C2
Name
cesium carbonate
Quantity
164 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
650 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30.7 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (4×350 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
passed through a phase separation cartridge
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
IC1=CN(C2=C1C=NC=C2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 105.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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